molecular formula C15H14F3NO B1329142 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-57-2

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329142
CAS No.: 946784-57-2
M. Wt: 281.27 g/mol
InChI Key: SMVNLFNLFDISBB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position and a 2,5-dimethylphenoxy substituent at the para position of the benzene ring. Its molecular formula is inferred as C₁₅H₁₄F₃NO, with an average molecular mass of approximately 301.28 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name

4-(2,5-dimethylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-11-5-6-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVNLFNLFDISBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

    Formation of 2,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The 2,5-dimethylphenol is then reacted with 4-chloro-2-(trifluoromethyl)aniline in the presence of a base like sodium hydride to form the desired ether linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances reactivity and stability, making it a valuable precursor in various synthetic pathways. The compound is particularly useful in the development of pharmaceuticals and agrochemicals where trifluoromethyl moieties are often incorporated for enhanced biological activity.

Biological Research

Investigations into Biological Activity
Research has indicated that 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline may exhibit potential biological activities. Studies have explored its interactions with biomolecules, focusing on its role as a bioactive compound in drug discovery. The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which can modulate various biochemical pathways .

Medicinal Applications

Potential Therapeutic Properties
The compound has been investigated for its therapeutic potential, particularly in the context of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound in cancer therapy . Additionally, its structural characteristics may allow for modifications that enhance its efficacy as a pharmaceutical agent.

Industrial Applications

Development of Advanced Materials
In industry, 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and coatings that require specific thermal and chemical resistance. The compound's role in material science is critical for developing products that meet stringent performance criteria in various industrial applications .

Table 1: Summary of Applications

Field Application Details
ChemistryIntermediate for organic synthesisUsed to synthesize complex organic molecules
BiologyInvestigated for biological activityPotential interactions with biomolecules
MedicineTherapeutic propertiesAnti-inflammatory and anticancer potential
IndustryAdvanced materials developmentUsed in polymers and coatings requiring thermal/chemical resistance

Case Study 1: Synthesis of Trifluoromethyl Amines

A recent study highlighted the use of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline in synthesizing α-trifluoromethyl amines via biocatalytic methods. This approach demonstrated high yields (up to 99%) and enantioselectivity, showcasing the compound's utility in creating valuable intermediates for pharmaceuticals .

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline revealed significant cytotoxic effects against various cancer cell lines. These findings support further research into its mechanism of action and potential modifications to enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline (CAS 937596-50-4)

  • Structure: Trifluoromethyl group at position 5; dimethylphenoxy at position 2.
  • Key Differences: The swapped positions of substituents alter electronic distribution. The para-substituted trifluoromethyl group (relative to the amino group) may reduce steric hindrance compared to the ortho-substituted target compound.
  • Reactivity : Likely less acidic than the target compound due to the trifluoromethyl group’s para position (predicted pKa ~2.75 vs. ~1.10 for ortho-CF₃) .

2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline (CAS 937596-52-6)

  • Structure: Dimethylphenoxy at positions 3 and 4; trifluoromethyl at position 3.

Substituent Variants: Pyrrole vs. Phenoxy Groups

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline

  • Molecular Formula : C₁₃H₁₃F₃N₂ .
  • Molecular Mass : 254.25 g/mol.
  • Key Differences: Replacement of the phenoxy group with a pyrrole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility. The pyrrole’s electron-rich nature may increase reactivity in electrophilic substitutions compared to the phenoxy analog.

Electronic Effects: Trifluoromethyl vs. Other Electron-Withdrawing Groups

4-Chloro-2-(trifluoromethyl)aniline

  • Molecular Formula : C₇H₅ClF₃N.
  • Key Differences: The chloro group is more electronegative than dimethylphenoxy, leading to stronger electron-withdrawing effects. This may lower pKa further (cf. 2-(trifluoromethyl)aniline pKa = 1.10) and enhance reactivity in acid-catalyzed reactions .

2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8)

  • Molecular Formula : C₈H₅F₆N.
  • Key Differences: Dual trifluoromethyl groups amplify electron-withdrawing effects, significantly reducing basicity (predicted pKa < 1.0) and increasing lipophilicity compared to the mono-CF₃ target compound .

Sulfonylurea Derivatives

  • The target compound’s dimethylphenoxy group may sterically hinder reactions with bulky electrophiles like 4-tolyl sulfonyl isocyanate, contrasting with simpler analogs like 2-(trifluoromethyl)aniline (compound 5 in ), which reacts efficiently under mild conditions .

Borylation Reactions

  • highlights the use of 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline in Suzuki-Miyaura couplings. The dimethylphenoxy group in the target compound could similarly facilitate cross-coupling reactions but may require optimized conditions due to steric constraints .

Data Tables

Table 1: Physicochemical Properties of Selected Anilines

Compound Molecular Formula Molecular Mass (g/mol) pKa (Predicted/Experimental) Key Substituents
Target Compound C₁₅H₁₄F₃NO 301.28 ~1.10 (ortho-CF₃) 2-CF₃, 4-(2,5-dimethylphenoxy)
2-(2,5-Dimethylphenoxy)-5-CF₃-aniline C₁₅H₁₄F₃NO 301.28 ~2.75 (para-CF₃) 5-CF₃, 2-(2,5-dimethylphenoxy)
4-(2,5-Dimethylpyrrolyl)-2-CF₃-aniline C₁₃H₁₃F₃N₂ 254.25 N/A 2-CF₃, 4-pyrrole
2,5-Bis(trifluoromethyl)aniline C₈H₅F₆N 229.12 <1.0 2,5-di-CF₃

Biological Activity

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline (CAS No. 946784-57-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C15H14F3NO
  • Molecular Weight : 281.28 g/mol

Biological Activity Overview

The biological activity of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

  • Inhibition of Cancer Cell Proliferation :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it demonstrated significant antiproliferative activity against HeLa and A549 cancer cell lines with IC50 values in the low micromolar range.
    • A study reported that derivatives of similar structures inhibited tubulin polymerization, suggesting that 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline may exert its effects through interactions with microtubules, essential for cell division .
  • Antiviral Activity :
    • Although primarily studied for its anticancer properties, there is emerging evidence that compounds within this chemical class exhibit antiviral activities. The structure-activity relationship (SAR) studies indicate that modifications to the aniline structure can enhance antiviral potency against specific viral targets .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)anilineHeLa0.75
A5491.02
Other derivativesHeLa10.0
A54916.0

Table 2: Structure-Activity Relationship (SAR)

Modification TypeEffect on Activity
Trifluoromethyl groupIncreases lipophilicity
Dimethylphenoxy substitutionEnhances binding affinity
Aniline nitrogen atomCritical for receptor interaction

Case Studies

  • Case Study on Anticancer Effects :
    • A study conducted on various aniline derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against cancer cell lines by promoting apoptosis through mitochondrial pathways . The study specifically highlighted the role of the dimethylphenoxy group in enhancing cellular uptake.
  • Antiviral Potential :
    • Research into similar compounds indicated potential antiviral mechanisms through inhibition of viral replication processes. The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance interaction with viral proteins, suggesting a pathway for further exploration in antiviral drug development .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and CF3_3 integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC-PDA/ELSD : Purity assessment (>97%) and detection of trace impurities (e.g., unreacted intermediates).
  • X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the trifluoromethyl group .

How can researchers address discrepancies in reaction yields when synthesizing 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline under varying catalytic conditions?

Advanced
Yield inconsistencies often arise from catalyst deactivation or competing pathways. Systematic optimization includes:

  • Catalyst Screening : Palladium (e.g., Pd(OAc)2_2) vs. copper-based catalysts for trifluoromethylation.
  • Ligand Effects : Bulky ligands (e.g., XPhos) improve stability and selectivity in coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.
  • In Situ Monitoring : Use of TLC or inline FTIR to track reaction progress and identify bottlenecks .

What strategies are recommended for optimizing regioselectivity in the introduction of substituents during the synthesis of derivatives?

Q. Advanced

  • Directing Groups : Temporary protection of the amine (-NHBoc) directs electrophilic substitution to desired positions.
  • Microwave-Assisted Synthesis : Accelerates kinetics, favoring thermodynamically stable regioisomers.
  • Computational Prediction : DFT calculations model transition states to predict substituent effects on regioselectivity.
  • Borylation : Install boronate esters (e.g., via Miyaura borylation) for Suzuki-Miyaura cross-coupling .

What are the critical stability considerations for storing 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline, and how should degradation be monitored?

Q. Basic

  • Storage : Under inert atmosphere (N2_2/Ar) at -20°C to prevent oxidation of the amine group.
  • Light Sensitivity : Amber vials minimize photodegradation of the phenoxy moiety.
  • Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolysis byproducts (e.g., free aniline or phenolic fragments) .

How can computational chemistry tools predict the electronic effects of the trifluoromethyl group on reactivity?

Q. Advanced

  • DFT Calculations : Map electrostatic potential surfaces to quantify electron-withdrawing effects of CF3_3 on the aromatic ring.
  • Hammett σm_m Parameters : Correlate substituent effects with reaction rates in SNAr or electrophilic substitutions.
  • Molecular Dynamics : Simulate solvent interactions affecting solubility and aggregation .

What experimental approaches resolve conflicting biological activity data in studies of derivatives?

Q. Advanced

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).
  • Metabolite Profiling : LC-MS identifies active metabolites or degradation products.
  • Orthogonal Assays : Combine enzymatic assays with phenotypic screening to validate target engagement.
  • Impurity Analysis : Use qNMR to rule out batch-to-batch variability in compound purity .

What protocols ensure safe handling of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline in the laboratory?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and reactions.
  • Spill Management : Neutralize with activated carbon; avoid aqueous washdown.
  • Waste Disposal : Collect in halogenated waste containers due to CF3_3 content .

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